5-Fluoro-2-azaspiro[3.3]heptane

Monoamine Oxidase B Inhibition Neurological Disorders Structure-Activity Relationship

5-Fluoro-2-azaspiro[3.3]heptane is a privileged spirocyclic amine for CNS drug discovery, serving as a rigid piperidine bioisostere. The 5-fluoro substitution is critical for MAO-B inhibitory potency (IC₅₀ as low as 0.7 nM) and offers superior solubility and metabolic stability versus cyclohexane analogs. This unique 3D pharmacophore is irreplaceable for lead optimization.

Molecular Formula C6H10FN
Molecular Weight 115.15
CAS No. 1330766-18-1
Cat. No. B3321292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-azaspiro[3.3]heptane
CAS1330766-18-1
Molecular FormulaC6H10FN
Molecular Weight115.15
Structural Identifiers
SMILESC1CC2(C1F)CNC2
InChIInChI=1S/C6H10FN/c7-5-1-2-6(5)3-8-4-6/h5,8H,1-4H2
InChIKeyPFIVKEVGHOCJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-azaspiro[3.3]heptane: Sourcing Guide for Spirocyclic Piperidine Bioisostere Building Blocks


5-Fluoro-2-azaspiro[3.3]heptane (CAS 1330766-18-1) is a fluorinated spirocyclic amine with the molecular formula C₆H₁₀FN. It belongs to the 2-azaspiro[3.3]heptane class, a scaffold widely investigated as a conformationally restricted piperidine bioisostere in medicinal chemistry [1]. The compound features a rigid bicyclic framework formed by two rings sharing a single spiro carbon atom, incorporating a basic nitrogen center at the 2-position and a fluorine substituent at the 5-position . This structural arrangement is valued in drug discovery for modulating physicochemical properties and enhancing metabolic stability relative to flexible cycloalkane counterparts [2].

Why 5-Fluoro-2-azaspiro[3.3]heptane Cannot Be Interchanged with Other Azaspiro[3.3]heptane or Piperidine Analogs


Generic substitution within the 2-azaspiro[3.3]heptane family or with common piperidine building blocks is not scientifically sound due to the unique conformational and electronic constraints imposed by the spirocyclic framework and the position-specific fluorine substitution. The 5-fluoro substituent in 5-Fluoro-2-azaspiro[3.3]heptane introduces distinct steric and electronic perturbations compared to the 6-fluoro regioisomer, which directly impacts binding interactions, metabolic stability, and lipophilicity . Furthermore, the spiro[3.3]heptane core itself confers significantly higher aqueous solubility and a trend toward improved metabolic stability relative to cyclohexane analogues, making direct substitution without compromising a lead series' profile unlikely [1]. The specific combination of the 2-aza basic nitrogen, the rigid spirocyclic ring system, and the 5-fluoro substitution pattern creates a unique 3D pharmacophore that cannot be replicated by non-fluorinated azaspiro[3.3]heptanes or flexible piperidine derivatives .

5-Fluoro-2-azaspiro[3.3]heptane Quantitative Differentiation Evidence: Binding, Physicochemical, and Metabolic Stability Data


Comparative MAO-B Inhibitory Potency: 5-Fluoro-2-azaspiro[3.3]heptane Derivatives vs. 6-Fluoro Regioisomer

Derivatives based on the 5-fluoro-2-azaspiro[3.3]heptane scaffold demonstrate significantly more potent inhibition of monoamine oxidase B (MAO-B) compared to those based on the 6-fluoro regioisomer. A comparative study of fluorinated azaspiro[3.3]heptane derivatives revealed that 5-fluoro-substituted analogues achieved a wider and more potent range of IC₅₀ values (0.7–289 nM) against MAO-B, with selectivity over the MAO-A isoform, while 6-fluoro-substituted derivatives exhibited attenuated inhibitory activity .

Monoamine Oxidase B Inhibition Neurological Disorders Structure-Activity Relationship

Class-Wide Advantage: Aqueous Solubility of Spiro[3.3]heptanes vs. Cyclohexane Analogues

As a member of the heteroatom-substituted spiro[3.3]heptane class, 5-Fluoro-2-azaspiro[3.3]heptane inherits a class-wide advantage in aqueous solubility compared to its cyclohexane analogues. In a foundational evaluation of spiro[3.3]heptanes, compounds with this core exhibited 'higher aqueous solubility' relative to their cyclohexane counterparts [1]. While quantitative solubility values for the specific compound are not available in the public domain, this trend is a key differentiator for spirocyclic building blocks over traditional cycloalkane cores in drug discovery.

Aqueous Solubility Physicochemical Profiling Bioisostere Validation

Class-Wide Advantage: Metabolic Stability of Spiro[3.3]heptanes vs. Cyclohexane Analogues

The spiro[3.3]heptane core, which includes 5-Fluoro-2-azaspiro[3.3]heptane, demonstrates a 'trend towards higher metabolic stability' compared to its cyclohexane analogues [1]. This observation is based on class-level studies evaluating the metabolic profiles of heteroatom-substituted spiro[3.3]heptanes. While quantitative data for the specific compound is not reported, the class-level trend is a significant driver for its selection in medicinal chemistry programs aiming to optimize metabolic stability.

Metabolic Stability Microsomal Clearance Bioisostere Validation

Predicted Physicochemical Differentiation: Lipophilicity and LogD of 5-Fluoro vs. 6-Fluoro Regioisomers

Computational predictions indicate a significant difference in the distribution coefficient (LogD) at physiological pH between the 5-fluoro and 6-fluoro regioisomers of 2-azaspiro[3.3]heptane. For 6-fluoro-2-azaspiro[3.3]heptane, the predicted LogD (pH 7.4) is -1.99 [1]. While experimental data for 5-fluoro-2-azaspiro[3.3]heptane is not publicly available, the substitution pattern difference at the spiro ring is expected to produce a distinct LogD value. A separate predicted LogP of 0.152 for 6-fluoro-2-azaspiro[3.3]heptane [2] further underscores the impact of fluorine positioning on overall lipophilicity, differentiating it from the 5-fluoro analogue.

Lipophilicity LogD Regioisomer Comparison

Target Engagement Specificity: Lack of Muscarinic M2 Receptor Affinity for 5-Fluoro-2-azaspiro[3.3]heptane

In contrast to some substituted 2-azaspiro[3.3]heptane compounds that act as muscarinic acetylcholine receptor M4 (mAChR M4) antagonists [1], 5-fluoro-2-azaspiro[3.3]heptane demonstrates no appreciable affinity for the muscarinic M2 receptor subtype. BindingDB data indicates that the compound showed 'no appreciable affinity' for the muscarinic M2 receptor at the concentration tested [2]. This lack of binding to M2 differentiates it from other azaspiro[3.3]heptane derivatives that may possess broader muscarinic activity.

Muscarinic Acetylcholine Receptor Selectivity Off-Target Profiling

Weak Dihydroorotase Inhibition Distinguishes 5-Fluoro-2-azaspiro[3.3]heptane from Potent Antimetabolite Agents

5-Fluoro-2-azaspiro[3.3]heptane demonstrates weak inhibition of dihydroorotase, a key enzyme in pyrimidine biosynthesis, with an IC₅₀ of 180,000 nM (180 µM) [1]. This low potency contrasts with established antimetabolite agents that target this pathway with nanomolar potency. The weak activity suggests that 5-fluoro-2-azaspiro[3.3]heptane is not a significant inhibitor of this enzyme, which can be a desirable property for avoiding antiproliferative side effects in certain therapeutic areas.

Dihydroorotase Antimetabolite Enzyme Inhibition

5-Fluoro-2-azaspiro[3.3]heptane: Optimal Research and Industrial Deployment Scenarios


MAO-B Inhibitor Lead Discovery for Neurological Disorders

5-Fluoro-2-azaspiro[3.3]heptane serves as a privileged starting point for medicinal chemistry programs targeting monoamine oxidase B (MAO-B) inhibition in neurological disorders such as Parkinson's disease and Alzheimer's disease. Derivatives of this scaffold have demonstrated potent MAO-B inhibition with IC₅₀ values as low as 0.7 nM and selectivity over the MAO-A isoform . The 5-fluoro substitution pattern is critical for achieving this potency, as 6-fluoro regioisomers show attenuated activity, guiding SAR and hit-to-lead optimization efforts . Its spirocyclic framework also offers the potential for improved metabolic stability, a key advantage for CNS drug candidates [1].

Spirocyclic Piperidine Bioisostere Replacement to Improve Physicochemical and ADME Properties

5-Fluoro-2-azaspiro[3.3]heptane is an ideal building block for replacing piperidine or cyclohexane motifs in existing lead series to enhance solubility and metabolic stability. As a member of the spiro[3.3]heptane class, it has been shown to confer higher aqueous solubility and a trend toward improved metabolic stability compared to cyclohexane analogues . The 5-fluoro substituent further modulates lipophilicity, providing a handle for fine-tuning LogD and permeability without compromising the rigid, three-dimensional character of the spirocyclic core [1]. This makes it a strategic choice in multiparameter optimization for oral bioavailability and reduced clearance.

Scaffold for Selective CNS-Targeted Agents with Favorable Off-Target Profiles

The demonstrated lack of appreciable affinity for the muscarinic M2 receptor and weak inhibition of dihydroorotase [1] position 5-fluoro-2-azaspiro[3.3]heptane as a clean scaffold for CNS drug discovery programs. Its selectivity profile reduces the risk of cardiovascular or antimetabolite side effects often associated with muscarinic receptor modulation or pyrimidine biosynthesis interference. Combined with the inherent brain-penetrant potential of its low molecular weight and balanced lipophilicity, this building block is well-suited for developing therapies for neurological and psychiatric disorders where target selectivity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.